Cas no 39686-51-6 (1,5-diphenylpentan-1-one)

1,5-Diphenylpentan-1-one is a synthetic organic compound featuring a linear pentanone backbone substituted with phenyl groups at the 1 and 5 positions. This ketone derivative is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a building block for more complex molecules. Its aromatic substituents enhance stability and provide opportunities for further functionalization, making it useful in the development of intermediates for fine chemicals or bioactive compounds. The compound’s well-defined structure and purity are critical for reproducible reactions in academic and industrial settings. It is typically characterized by spectroscopic methods (NMR, IR) and chromatographic analysis to ensure quality.
1,5-diphenylpentan-1-one structure
1,5-diphenylpentan-1-one structure
Product Name:1,5-diphenylpentan-1-one
CAS No:39686-51-6
MF:C17H18O
MW:238.324224948883
CID:1514618
PubChem ID:249838
Update Time:2025-06-08

1,5-diphenylpentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1,5-diphenylpentan-1-one
    • 1,5-diphenyl-1-pentanone
    • 1-pentanone, 1,5-diphenyl-
    • 1,5 diphenyl-1-pentanone
    • 1,5-Diphenyl-pentan-1-on
    • 1,5-diphenyl-pentan-1-one
    • 4-phenylbutyl phenyl ketone
    • Tetrahydro-cinnamylidenacetophenon
    • Daphnelanotoxin A
    • NSC 68549
    • Phenyl 4-phenyl-1-butyl ketone
    • DA-69408
    • NSC68549
    • DTXSID40290428
    • SCHEMBL3070677
    • 39686-51-6
    • AKOS005961678
    • NSC-68549
    • Inchi: 1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2
    • InChI Key: DBLFABLNCUNXAR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 238.13600
  • Monoisotopic Mass: 238.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.0795 g/cm3 (25 ºC)
  • Melting Point: 55-57 ºC (ethyl ether ligroine )
  • Boiling Point: 386.4±21.0 °C at 760 mmHg
  • Flash Point: 168.0±17.0 °C
  • Refractive Index: 1.90469 (25 ºC)
  • Solubility: Insuluble (8.3E-3 g/L) (25 ºC),
  • PSA: 17.07000
  • LogP: 4.28230
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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